7-[3-[4-(4-Fluorophenoxy)-3-hydroxybut-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid
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Overview
Description
7-[3-[4-(4-Fluorophenoxy)-3-hydroxybut-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid is a complex organic compound belonging to the class of long-chain fatty acids. These compounds are characterized by an aliphatic tail containing between 13 and 21 carbon atoms . This compound is notable for its unique structure, which includes a fluorophenoxy group and a bicyclic heptane ring, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 7-[3-[4-(4-Fluorophenoxy)-3-hydroxybut-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid involves multiple steps, typically starting with the preparation of the fluorophenoxy intermediate. The synthetic route often includes:
Formation of the fluorophenoxy intermediate: This step involves the reaction of a fluorophenol with an appropriate alkylating agent under basic conditions.
Construction of the bicyclic heptane ring: This is achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Hydroxylation and enylation:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
7-[3-[4-(4-Fluorophenoxy)-3-hydroxybut-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, where nucleophiles replace the fluorine atom.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions). Major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted phenoxy compounds .
Scientific Research Applications
7-[3-[4-(4-Fluorophenoxy)-3-hydroxybut-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid has several scientific research applications:
Chemistry: It is used as a model compound in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 7-[3-[4-(4-Fluorophenoxy)-3-hydroxybut-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenoxy group is known to enhance binding affinity to certain proteins, while the bicyclic heptane ring provides structural stability. The compound can modulate various biochemical pathways, leading to effects such as enzyme inhibition or activation .
Comparison with Similar Compounds
Similar compounds to 7-[3-[4-(4-Fluorophenoxy)-3-hydroxybut-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid include:
7-[3-(3-Hydroxy-4-phenylpent-1-enyl)-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid: This compound shares a similar bicyclic structure but differs in the phenyl group instead of the fluorophenoxy group.
7-[(3S,4S)-3-(Benzenesulfonamido)-2-bicyclo[2.2.1]heptanyl]hept-5-enoic acid: This compound has a benzenesulfonamido group, providing different chemical properties and reactivity.
The uniqueness of this compound lies in its fluorophenoxy group, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
7-[3-[4-(4-fluorophenoxy)-3-hydroxybut-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FO5/c24-16-7-10-18(11-8-16)28-15-17(25)9-12-20-19(21-13-14-22(20)29-21)5-3-1-2-4-6-23(26)27/h1,3,7-12,17,19-22,25H,2,4-6,13-15H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEUSDRLWFSRHSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C(C1O2)CC=CCCCC(=O)O)C=CC(COC3=CC=C(C=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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